6-Chloroisoquinolin-1-amine
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Overview
Description
6-Chloroisoquinolin-1-amine is a heterocyclic compound with the molecular formula C9H7ClN2. It is characterized by a fused pyridinone ring structure and is known for its applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
More in vitro or in vivo studies are needed to fully understand these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoquinolin-1-amine typically involves the chlorination of isoquinoline followed by amination. One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) to form 6-chloroisoquinoline, which is then treated with ammonia or an amine source to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Chloroisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 6-chloroisoquinoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 6-chloroisoquinoline.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
6-Chloroisoquinolin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloroisoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoisoquinolin-1-amine
- 6-Fluoroisoquinolin-1-amine
- 6-Methoxyisoquinolin-1-amine
Uniqueness
6-Chloroisoquinolin-1-amine is unique due to its specific chlorine substitution at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and its interactions with biological targets .
Properties
IUPAC Name |
6-chloroisoquinolin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBXXNAQGTFDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697436 |
Source
|
Record name | 6-Chloroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102200-00-0 |
Source
|
Record name | 6-Chloroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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